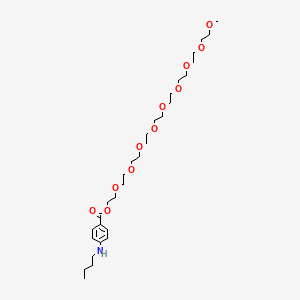
Alacepril
Overview
Description
Alacepril is an ACE inhibitor medication indicated as a treatment for hypertension . It metabolizes to captopril and desacetylalacepril . It’s also used in veterinary medicine for dogs with mitral valve disease .
Synthesis Analysis
The synthesis of Alacepril involves the use of N-Methylmorpholine and 1-(D-3-acetylthio-2-methylpropanoyl)-L-proline in dry tetrahydrofuran .
Molecular Structure Analysis
The molecular formula of Alacepril is C20H26N2O5S . Its exact mass is 406.1562 and its molecular weight is 406.4958 g/mol .
Chemical Reactions Analysis
Alacepril is a prodrug that is rapidly metabolized to captopril . Captopril competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II .
Physical And Chemical Properties Analysis
Alacepril has a molar mass of 406.50 g·mol −1 . It is a thioacetate ester and a dipeptide .
Scientific Research Applications
1. Canine Patent Ductus Arteriosus
- Summary of Application : Alacepril was administered to puppies with Patent Ductus Arteriosus (PDA), a congenital heart disease with a high incidence in veterinary medicine . The study aimed to examine the relationship between plasma chymase activity and the administration of Alacepril .
- Methods of Application : Alacepril was administered to 13 puppies with PDA. Conventional echocardiographic parameters and non-invasive blood pressure were measured before and after medication .
- Results : Plasma chymase activity significantly increased, but blood pressure significantly decreased .
2. Chronic Renal Failure
- Summary of Application : This study was designed to investigate the appropriate doses of Alacepril in patients with chronic renal failure .
- Methods of Application : The total plasma concentration of captopril, an active metabolite of Alacepril, was measured in 47 patients with chronic renal failure or normal renal function .
- Results : The study suggested that Alacepril should be reduced from 50 to 25 and 12.5 mg/day in patients with a serum creatinine level of greater than 2–3 and 4–6 mg/dL, respectively, in order to maintain a plasma level equivalent to that in subjects with normal renal function receiving 50 mg/day Alacepril .
3. Mitral Valve Disease (MVD) in Dogs
- Summary of Application : The safety, tolerance, and efficacy of Alacepril in terms of cough suppression in dogs with Mitral Valve Disease (MVD) were investigated .
4. COVID-19 Treatment
- Summary of Application : A study was conducted to investigate the potential inhibitory activity of ACE inhibitors, including Alacepril, against SARS-CoV-2 by targeting the human angiotensin-converting enzyme 2 (hACE2) receptor .
- Methods of Application : The study used molecular docking and dynamics simulation to examine the interaction between Alacepril and the hACE2 receptor .
- Results : Alacepril was found to interact with the hACE2 receptor, the host entranceway for SARS-CoV-2 spike protein, exhibiting acceptable rmsd_refine values and strong binding affinity .
5. Cardiac Diseases in Veterinary Medicine
- Summary of Application : A study was conducted to investigate the effect of Alacepril on plasma chymase activity in cases of Patent Ductus Arteriosus (PDA), a congenital heart disease with a high incidence in veterinary medicine .
- Methods of Application : Alacepril was administered to 13 puppies with PDA, and plasma chymase activity was measured before and after medication .
- Results : The study found that plasma chymase activity significantly increased due to ACE inhibition in PDA cases treated with Alacepril .
Future Directions
While Alacepril is a relatively novel ACE inhibitor, more research is needed to fully understand its efficacy and safety, especially in terms of cough suppression in dogs with mitral valve disease . Furthermore, appropriate doses of Alacepril for patients with chronic renal failure are still being investigated .
properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-13(12-28-14(2)23)19(25)22-10-6-9-17(22)18(24)21-16(20(26)27)11-15-7-4-3-5-8-15/h3-5,7-8,13,16-17H,6,9-12H2,1-2H3,(H,21,24)(H,26,27)/t13-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHHOYXPRDYHEZ-COXVUDFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC(=O)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048576 | |
| Record name | Alacepril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alacepril | |
CAS RN |
74258-86-9 | |
| Record name | Alacepril | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74258-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alacepril [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074258869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alacepril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALACEPRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X39TL7JDPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














